![molecular formula C7H8O2 B14760048 Bicyclo[3.2.0]heptane-2,6-dione CAS No. 932-38-7](/img/structure/B14760048.png)
Bicyclo[3.2.0]heptane-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[320]heptane-2,6-dione is an organic compound with the molecular formula C₇H₈O₂ It is a bicyclic ketone, characterized by its unique structure that includes two ketone groups positioned at the 2 and 6 positions of the bicyclo[320]heptane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.0]heptane-2,6-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. Another method includes the oxidation of bicyclo[3.2.0]heptane derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.2.0]heptane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Grignard reagents, organolithium compounds
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted bicyclo[3.2.0]heptane derivatives
Aplicaciones Científicas De Investigación
Bicyclo[3.2.0]heptane-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: Studied for its potential biological activity and as a scaffold for drug design.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of bicyclo[3.2.0]heptane-2,6-dione involves its interaction with various molecular targets. The compound’s ketone groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane-2,5-dione: Another bicyclic ketone with a different ring structure.
Bicyclo[3.1.1]heptane-2,6-dione: A similar compound with a different arrangement of the bicyclic system.
7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom in the ring.
Uniqueness
Bicyclo[3.2.0]heptane-2,6-dione is unique due to its specific ring structure and the positioning of the ketone groups. This configuration imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
932-38-7 |
|---|---|
Fórmula molecular |
C7H8O2 |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
bicyclo[3.2.0]heptane-2,6-dione |
InChI |
InChI=1S/C7H8O2/c8-6-2-1-4-5(6)3-7(4)9/h4-5H,1-3H2 |
Clave InChI |
YAIDSIVMOKNXII-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2C1C(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)
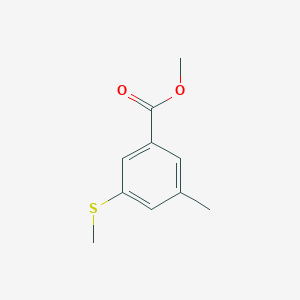
![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)
![5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxidanylidene-6-[4-(phenylmethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B14759991.png)
![trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate](/img/structure/B14759995.png)
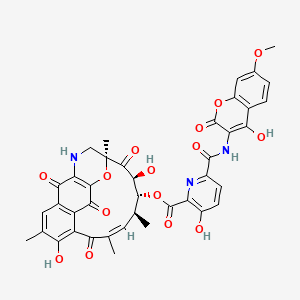

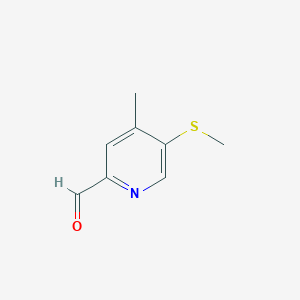
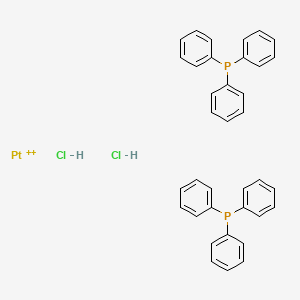
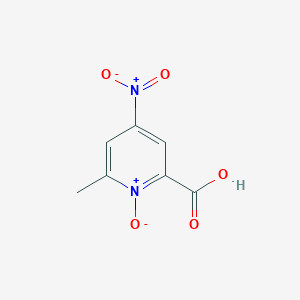

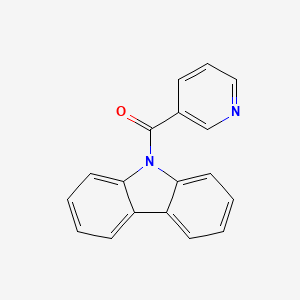
![(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid](/img/structure/B14760027.png)
